N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine
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Overview
Description
N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to an oxan-4-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine typically involves the reaction of 2-(pyridin-2-yl)ethanol with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based catalysts, while solvents such as ethanol or methanol are preferred for their ability to dissolve the reactants and products effectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure but with a methyl group attached to the nitrogen atom.
N-(Pyridin-2-yl)amides: Compounds with a similar pyridine ring but different functional groups attached.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.
Uniqueness
N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine is unique due to the presence of both the pyridine ring and the oxan-4-amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)oxan-4-amine |
InChI |
InChI=1S/C12H18N2O/c1-2-7-13-11(3-1)4-8-14-12-5-9-15-10-6-12/h1-3,7,12,14H,4-6,8-10H2 |
InChI Key |
ULWWNNFLCUVEED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCCC2=CC=CC=N2 |
Origin of Product |
United States |
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